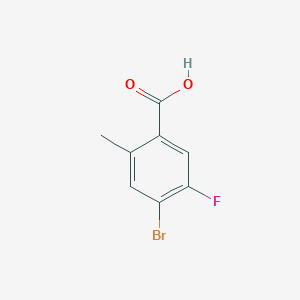4-Bromo-5-fluoro-2-methylbenzoic acid
CAS No.: 1349715-55-4
Cat. No.: VC3258558
Molecular Formula: C8H6BrFO2
Molecular Weight: 233.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1349715-55-4 |
|---|---|
| Molecular Formula | C8H6BrFO2 |
| Molecular Weight | 233.03 g/mol |
| IUPAC Name | 4-bromo-5-fluoro-2-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H6BrFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | ZIXRUMIXLQUGGN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C(=O)O)F)Br |
| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)F)Br |
Introduction
Chemical Structure and Properties
4-Bromo-5-fluoro-2-methylbenzoic acid consists of a benzoic acid framework with three substituents: a bromine atom at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position. This specific arrangement of functional groups contributes to its distinctive chemical behavior and applications.
Physical and Chemical Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.03 g/mol |
| CAS Number | 1349715-55-4 |
| MDL Number | MFCD18917157 |
| PubChem CID | 53256794 |
| IUPAC Name | 4-bromo-5-fluoro-2-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H6BrFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) |
| InChI Key | ZIXRUMIXLQUGGN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C(=O)O)F)Br |
The presence of the carboxylic acid group (-COOH) gives the compound acidic properties, allowing it to participate in neutralization reactions with bases to form salts . The halogen substituents (bromine and fluorine) enhance the acidity of the carboxylic acid group through their electron-withdrawing effects, while also providing sites for potential substitution reactions or coupling reactions mediated by transition metals.
Spectroscopic Characteristics
While specific spectroscopic data for 4-Bromo-5-fluoro-2-methylbenzoic acid is limited in the provided search results, the compound would be expected to exhibit characteristic spectral patterns:
-
¹H NMR Spectrum: Would likely show signals for the aromatic protons at positions 3 and 6, with the proton adjacent to fluorine showing splitting due to H-F coupling. The methyl group would appear as a singlet in the upfield region (approximately 2.5 ppm), and the carboxylic acid proton would appear as a broad singlet in the downfield region (10-13 ppm).
-
¹³C NMR Spectrum: Would display signals for eight carbon atoms, with the carbon attached to fluorine showing characteristic splitting due to C-F coupling.
-
IR Spectrum: Would feature characteristic bands for the carboxylic acid group (O-H stretch around 3000-2500 cm⁻¹, C=O stretch around 1700 cm⁻¹) and aromatic C-H stretching.
Applications
The applications of 4-Bromo-5-fluoro-2-methylbenzoic acid can be inferred from its structural features and the applications of similar compounds.
Pharmaceutical Applications
Halogenated benzoic acids serve as important building blocks in pharmaceutical synthesis. The specific pattern of substitution in 4-Bromo-5-fluoro-2-methylbenzoic acid makes it potentially valuable for:
-
Medicinal Chemistry: Similar compounds, such as halogenated benzoic acids, are used in the development of ligands for protein targets. For instance, as seen in the research on von Hippel-Lindau (VHL) E3 ligase inhibitors, structurally similar compounds with halogen substituents on the phenylene core are explored for their binding properties .
-
Enzyme Inhibitors: The unique electronic properties conferred by the halogen substituents (bromine and fluorine) can influence binding interactions with biological targets, potentially leading to applications in enzyme inhibitor design.
-
Bioisosteres: Halogenated aromatic compounds are often employed as bioisosteres in medicinal chemistry, where systematic replacement of hydrogen atoms with halogens can modulate the pharmacological properties of drug candidates.
Chemical Research and Industry
Beyond pharmaceutical applications, 4-Bromo-5-fluoro-2-methylbenzoic acid has potential uses in:
-
Cross-Coupling Reactions: The presence of a bromine atom makes this compound suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings), which are widely used in organic synthesis to form carbon-carbon bonds.
-
Material Science: Halogenated aromatic compounds are employed in the development of advanced materials, including liquid crystals, photoreactive materials, and functional polymers.
-
Agrochemicals: Structurally related compounds find applications in the development of crop protection agents and other agricultural chemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume